N'-Carbamoyl-N,N-dimethylmethanimidamide
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Overview
Description
N’-Carbamoyl-N,N-dimethylmethanimidamide is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamoyl group attached to a dimethylmethanimidamide moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Carbamoyl-N,N-dimethylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosgene to produce dimethylcarbamoyl chloride, which is then reacted with an appropriate amine to form the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of N’-Carbamoyl-N,N-dimethylmethanimidamide typically involves the use of phosgene and dimethylamine in a flow reactor at high temperatures (around 275°C) to achieve high yields . This method ensures the suppression of urea formation by using excess phosgene.
Chemical Reactions Analysis
Types of Reactions
N’-Carbamoyl-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.
Scientific Research Applications
N’-Carbamoyl-N,N-dimethylmethanimidamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of N’-Carbamoyl-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, transferring its carbamoyl group to nucleophilic sites on target molecules. This process can alter the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Carbamoyl-N,N-dimethylmethanimidamide include:
Dimethylcarbamoyl chloride: Used as a reagent for transferring dimethylcarbamoyl groups.
N-Carbamoyl-D-Methionine: Known for its applications in drug development.
N-Carbamoyl-Alanine: Utilized in biochemical research.
Uniqueness
N’-Carbamoyl-N,N-dimethylmethanimidamide is unique due to its specific structure and reactivity. Its ability to transfer carbamoyl groups efficiently makes it valuable in synthetic chemistry and industrial applications. Additionally, its potential biological activities and interactions with enzymes set it apart from other similar compounds.
Properties
CAS No. |
83490-19-1 |
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Molecular Formula |
C4H9N3O |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
dimethylaminomethylideneurea |
InChI |
InChI=1S/C4H9N3O/c1-7(2)3-6-4(5)8/h3H,1-2H3,(H2,5,8) |
InChI Key |
WNPZESUACNIFNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)N |
Origin of Product |
United States |
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